![molecular formula C23H14N2O4S B2705348 N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-4-oxo-4H-chromene-2-carboxamide CAS No. 361478-41-3](/img/structure/B2705348.png)
N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
The compound contains a benzo[d]thiazol-2-yl moiety, which is a heterocyclic compound that is often found in various bioactive molecules . It also contains a 4H-chromene-2-carboxamide moiety, which is a type of oxygen-containing heterocycle .
Molecular Structure Analysis
The molecular structure of this compound would likely be analyzed using techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions are carried out. Unfortunately, without more specific information, it’s difficult to predict the exact reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined using a variety of analytical techniques. These might include determining its melting point, solubility in various solvents, and its spectral properties .Scientific Research Applications
Anti-Tubercular Activity
Benzothiazole-based compounds have shown promising anti-tubercular activity . The inhibitory concentrations of these newly synthesized molecules were compared with standard reference drugs, and the benzothiazole derivatives showed better inhibition potency against M. tuberculosis .
Anti-Inflammatory Properties
Benzothiazole derivatives have been studied for their anti-inflammatory properties . In a study, compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed excellent COX-2 SI values and demonstrated significant inhibition of albumin denaturation .
Antimicrobial Activity
Benzothiazole derivatives have been studied for their antimicrobial properties . One study found that a compound possessing a 3,4-dimethoxyphenyl moiety at the fourth position of the thiazole ring had potent inhibitory activity .
Anticancer Activity
Benzothiazole derivatives have been studied for their potential anticancer activity . Some compounds showed potent antitumor activities against various cancer cell lines .
Optical Material Applications
Hydrazonylsulfones such as Bt-NHNHSO2R and their iminotautomers, which include benzothiazole derivatives, have been studied as optical materials .
QSAR Modeling
Benzothiazole derivatives have been used in QSAR (Quantitative Structure-Activity Relationship) modeling . This methodology provides a foundation to establish a correlation between physicochemical properties and elicited biological activity using multivariable regression .
Enzyme Inhibitors
Benzothiazole derivatives have been used as enzyme inhibitors . They have been studied for their potential to inhibit various enzymes, contributing to their broad range of biological activities .
Electroluminescent Devices
The benzothiazole ring system is widely used in electroluminescent devices due to its high pharmaceutical and biological activity . This makes it a valuable component in the development of new technologies .
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-oxochromene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14N2O4S/c26-17-11-13(9-10-15(17)23-25-16-6-2-4-8-21(16)30-23)24-22(28)20-12-18(27)14-5-1-3-7-19(14)29-20/h1-12,26H,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOHJAWXNYZPYAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=CC(=C(C=C3)C4=NC5=CC=CC=C5S4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-4-oxo-4H-chromene-2-carboxamide |
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